molecular formula C6H11N3O B2953729 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1529314-51-9

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2953729
CAS No.: 1529314-51-9
M. Wt: 141.174
InChI Key: NZBKHMGUTTZJGN-UHFFFAOYSA-N
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Description

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-5-ol: A similar compound with a hydroxyl group instead of an amino group.

    2-(1H-pyrazol-1-yl)ethanol: A compound with a similar structure but lacking the methyl group on the pyrazole ring.

    5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate: A derivative with additional functional groups.

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-amino-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKHMGUTTZJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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